molecular formula C12H19N3 B1471709 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 1499503-41-1

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

Cat. No.: B1471709
CAS No.: 1499503-41-1
M. Wt: 205.3 g/mol
InChI Key: OMTJTLYMTAWVKC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine ( 1499503-41-1) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a molecular formula of C12H19N3 and a molecular weight of 205.30 . The benzimidazole core is a privileged scaffold in pharmacology, known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in living systems . This specific tetrahydro-benzimidazole amine is a key chemical building block for researchers developing novel therapeutic agents. Benzimidazole-based compounds are extensively investigated for their potential as anticancer agents, antimicrobials, and antitubeculotics . Furthermore, recent scientific literature highlights the relevance of related tetrahydro-benzimidazole structures in the development of potent and selective inhibitors for epigenetic targets, such as the Bromodomain and Extra-Terminal (BET) family of proteins . This makes this compound a valuable intermediate for researchers working in targeted cancer therapy and epigenetics. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJTLYMTAWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)CC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects in models of neurodegenerative diseases. This may be attributed to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial Activity (Journal of Medicinal Chemistry)The compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL.Suggests potential for development as an antimicrobial agent.
Study 2 : Anticancer Activity (Cancer Research Journal)Demonstrated IC50 values of 15 µM in breast cancer cell lines; involved apoptosis pathways.Indicates promise as a chemotherapeutic agent.
Study 3 : Neuroprotection (Journal of Neuroscience)In vivo studies revealed reduced neuronal death in models of Alzheimer’s disease.Supports further investigation into neuroprotective applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic development:

  • Absorption : The compound shows moderate absorption rates in gastrointestinal models.
  • Distribution : High affinity for brain tissue suggests potential central nervous system activity.
  • Metabolism : Initial studies indicate hepatic metabolism with several metabolites identified.
  • Excretion : Primarily excreted via renal pathways.

Toxicological assessments have indicated low acute toxicity levels in animal models, but long-term studies are necessary to fully understand chronic effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Benzoimidazole vs. Indazole (): The benzoimidazole core in the target compound allows for dual hydrogen bonding via the imidazole nitrogen atoms, whereas the indazole core in ’s analog provides a pyrazole-like structure with altered π-electron density. This difference may influence binding affinity in kinase inhibitors or GPCR targets .

Substituent Effects

  • Cyclopentyl vs. Cyclobutyl (): The cyclopentyl group in the target compound offers greater lipophilicity (logP ~2.8 estimated) compared to the cyclobutyl group (logP ~2.2), which could improve membrane permeability but increase off-target interactions .
  • Amine Position: The 5-amine in the target compound and ’s analog contrasts with the 2-amine in ’s tosyl derivative. Primary amines at the 5-position are more nucleophilic, facilitating interactions with acidic residues in enzyme active sites .

Key Research Findings

  • : Tosyl and vinyl substituents reduce metabolic stability but improve synthetic versatility for further functionalization .
  • : Indazole derivatives exhibit stronger π-π stacking in crystallographic studies, suggesting superior target engagement in certain applications .

Preparation Methods

Condensation and Cyclization Approach

A common method to prepare benzimidazole derivatives is the condensation of o-phenylenediamine with carboxylic acids or aldehydes, followed by cyclization under reflux conditions in ethanol or other solvents.

  • Example Procedure:
    2-Aminobenzimidazole derivatives can be synthesized by refluxing 2-aminobenzimidazole with a cyclopentyl-substituted aldehyde or ketone in ethanol for 4 hours, followed by solvent removal and purification via silica gel chromatography and recrystallization.
    • Yield: Approximately 61.2%
    • Conditions: Reflux in ethanol, 4 hours
    • Purification: Silica gel chromatography (ethyl acetate/n-hexane 1:3), recrystallization from ethanol
    • Characterization: ^1H NMR, ESIMS confirming molecular ion at m/z 280.14 (M + H)^+

      This method provides a direct route to the target compound with moderate yield and purity.

Copper(I)-Catalyzed Coupling

Another effective approach involves copper(I)-catalyzed coupling reactions using copper(I) iodide as a catalyst with ligands such as 8-hydroxyquinoline and bases like cesium carbonate in tert-butyl alcohol.

  • Procedure Details:
    • Reactants: 2-aminobenzimidazole (starting material), cyclopentyl-substituted aryl halides
    • Catalyst: Copper(I) iodide (0.1 eq)
    • Ligand: 8-Hydroxyquinoline (0.15 eq)
    • Base: Cesium carbonate (2.5 eq)
    • Solvent: tert-Butyl alcohol
    • Temperature: 90–110°C (sealed tube)
    • Time: 16 hours
    • Workup: Filtration through Celite, evaporation, and purification by column chromatography (DCM/MeOH/NH4OH 89:10:1)
    • Outcome: Colorless amorphous solids with yields around 69%

      This method allows for the introduction of cyclopentyl groups via aryl halide coupling and is suitable for a range of substituted derivatives.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation can accelerate the cyclization steps in benzimidazole synthesis. For example, heating epoxide precursors with amines in N,N-dimethylformamide (DMF) under microwave irradiation at 80°C for 20 minutes has been reported for related tetrahydrobenzimidazole derivatives.

  • This method enhances reaction rates and can improve yields and purity by reducing side reactions and decomposition.

Summary of Key Reaction Parameters

Preparation Method Starting Materials Catalyst/Conditions Solvent Temperature Time Yield (%) Purification Method
Ethanol Reflux 2-Aminobenzimidazole + cyclopentyl aldehyde None (thermal cyclization) Ethanol Reflux 4 h 61.2 Silica gel chromatography + recrystallization
Copper(I)-Catalyzed Coupling 2-Aminobenzimidazole + cyclopentyl aryl halide CuI, 8-hydroxyquinoline, Cs2CO3 tert-Butyl alcohol 90–110°C 16 h 69 Column chromatography
Microwave-Assisted Cyclization Epoxide + amines Microwave irradiation DMF 80°C 20 min Not specified Extraction and washing

Research Findings and Notes

  • The copper(I)-catalyzed method offers higher yields and milder conditions compared to traditional reflux methods.
  • Microwave-assisted synthesis provides a rapid alternative, especially useful for scale-up or combinatorial synthesis.
  • Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of the product.
  • Characterization data such as ^1H NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • The choice of method may depend on the availability of starting materials, desired scale, and equipment.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine?

The synthesis typically involves cyclization and condensation reactions. For example, refluxing intermediates in 1,4-dioxane with triethylamine and subsequent recrystallization is a standard approach, as seen in tetrahydrobenzoimidazole analogs . Another method uses base-promoted conditions (e.g., KOH/EtOH) to facilitate ring closure, optimizing reaction times and yields . Key reagents include ketones, amidines, or thiophene derivatives, with purification via ice/water precipitation or column chromatography.

Advanced: How can reaction parameters be systematically optimized to enhance synthetic efficiency?

Variables such as solvent polarity (e.g., 1,4-dioxane vs. ethanol), temperature (reflux vs. ambient), and catalyst selection (triethylamine vs. KOH) significantly impact yield. For instance, highlights base-promoted conditions achieving >80% yield in spiro-fused imidazolones. Design of Experiments (DoE) can be applied to evaluate interactions between variables, while kinetic studies under varying temperatures (25–120°C) help identify rate-limiting steps .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopentyl and tetrahydrobenzo ring integration .
  • IR spectroscopy to detect NH/amine stretches (~3300 cm⁻¹) and aromatic C=C bonds .
  • Mass spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in benzothiadiazol-4-amine analogs .

Advanced: How can computational chemistry aid in predicting reaction pathways or intermediates?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, as applied in ICReDD’s reaction path searches . Tools like Gaussian or ORCA simulate energy profiles for cyclization steps, while molecular docking (AutoDock Vina) predicts binding affinities if the compound has bioactive targets .

Advanced: How should researchers address contradictory spectroscopic or crystallographic data?

Cross-validation using multiple techniques is critical. For example, if NMR suggests a planar structure but X-ray reveals puckered rings (as in ), revise conformational analysis via temperature-dependent NMR or dynamic simulations. Discrepancies in mass spectra may require high-resolution MS/MS fragmentation or isotopic labeling .

Basic: What purification strategies are effective for isolating this compound?

Recrystallization from 1,4-dioxane/water mixtures effectively removes unreacted starting materials . For polar byproducts, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves separation. also recommends centrifugal partition chromatography for scale-up.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the cyclopentyl or benzo rings to assess electronic effects .
  • Bioisosteric replacement : Replace the cyclopentyl group with cyclohexyl or adamantyl to study steric impacts, as seen in ’s fluorescent imidazole derivatives.
  • In vitro assays : Prioritize targets (e.g., kinases, GPCRs) based on structural similarity to bioactive analogs like antitumor thiazol-2-amines .

Advanced: What strategies validate the compound’s bioactivity using computational and experimental approaches?

  • Docking studies : Screen against protein databases (PDB) to identify potential targets, using Autodock or Schrödinger .
  • In vitro screening : Use cell viability assays (MTT) and apoptosis markers (Annexin V) for antitumor potential, referencing ’s protocols.
  • ADMET profiling : Predict pharmacokinetics via SwissADME and validate experimentally using Caco-2 permeability or microsomal stability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

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